![molecular formula C24H42N4O2 B14344273 1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea CAS No. 98786-24-4](/img/structure/B14344273.png)
1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea is a complex organic compound characterized by its unique structure, which includes an octyl group, a carbamoylamino group, and a hexa-2,4-diynyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea typically involves multiple steps, starting with the preparation of the hexa-2,4-diynyl intermediate. This intermediate is then reacted with octyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octyl or carbamoylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
1-Octyl-3-methylimidazolium bromide: Another compound with an octyl group, known for its surface-active properties.
1-Octyl 3-phenylpropanoate: A structurally related compound with different functional groups.
Uniqueness: 1-Octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea is unique due to its combination of an octyl group, a carbamoylamino group, and a hexa-2,4-diynyl chain. This unique structure imparts specific chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
98786-24-4 |
|---|---|
Fórmula molecular |
C24H42N4O2 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
1-octyl-3-[6-(octylcarbamoylamino)hexa-2,4-diynyl]urea |
InChI |
InChI=1S/C24H42N4O2/c1-3-5-7-9-11-15-19-25-23(29)27-21-17-13-14-18-22-28-24(30)26-20-16-12-10-8-6-4-2/h3-12,15-16,19-22H2,1-2H3,(H2,25,27,29)(H2,26,28,30) |
Clave InChI |
YRROALUFHPEWCU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(=O)NCC#CC#CCNC(=O)NCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



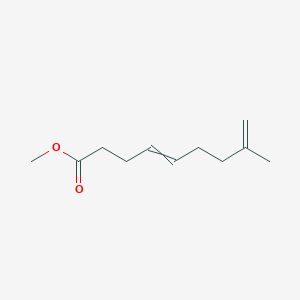
![3,4-Bis[(3,3-dimethylbutan-2-yl)amino]-2,5-dihydro-1H-1lambda~4~,2,5-thiadiazol-1-one](/img/structure/B14344204.png)
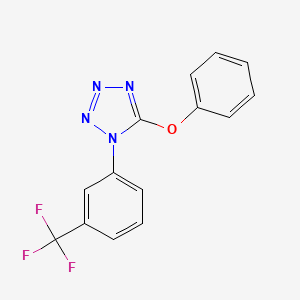
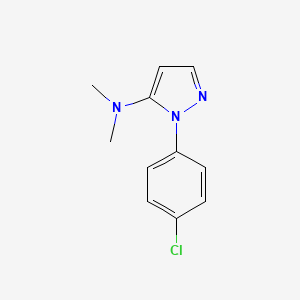
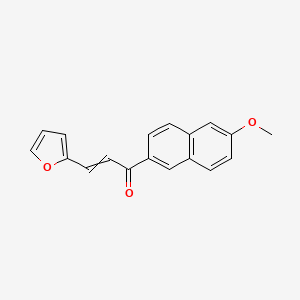
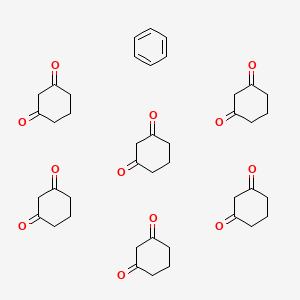
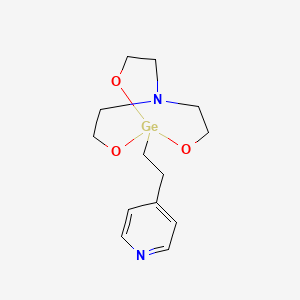
![1-[4-(Hexyloxy)phenyl]pentan-1-one](/img/structure/B14344260.png)
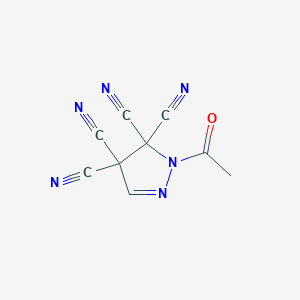
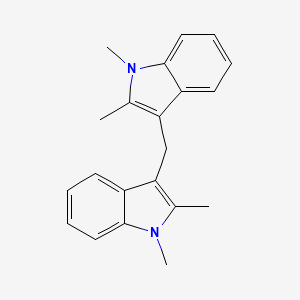
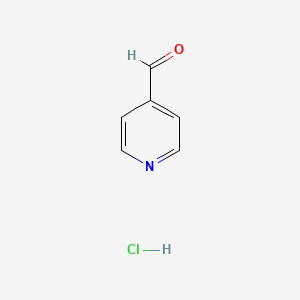
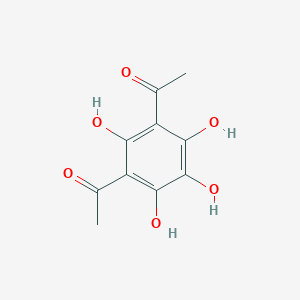
![6,7,8,8a-Tetrahydro-4aH-[1,4]dithiino[2,3-b]pyran-2,3-dicarbonitrile](/img/structure/B14344279.png)
